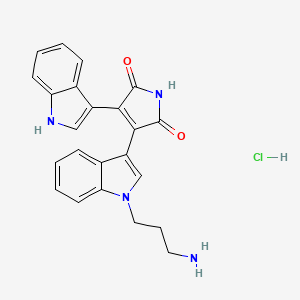

Bisindolylmaleimide III hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bisindolylmaleimide III hydrochloride is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC). This compound is widely recognized for its ability to inhibit PKC with an IC50 value of 26 nM, making it a valuable tool in biochemical research . It is also known to inhibit protein kinase A (PKA) at much higher concentrations (IC50 = 500 nM) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisindolylmaleimide III hydrochloride typically involves the reaction of indole derivatives with maleimide derivatives. One common method involves the use of N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate the bisindolylmaleimide compound . Another method involves the use of Grignard reagents to form the bisindolylmaleimide structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bisindolylmaleimide III hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can modify the indole rings or the maleimide core.

Reduction: Reduction reactions can alter the maleimide core, potentially affecting its biological activity.

Substitution: Substitution reactions can occur at the indole nitrogen or the maleimide core, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-quinones, while reduction can yield reduced maleimide derivatives. Substitution reactions can produce a variety of bisindolylmaleimide derivatives with different functional groups .

Scientific Research Applications

Bisindolylmaleimide III hydrochloride is a chemical compound with a variety of scientific research applications, primarily as a protein kinase inhibitor .

Chemical Properties and Information

- CAS Number: 683775-59-9

- Synonyms: 2-[1-(3-Aminopropyl)-1H-indol-3-yl]-3-(1H-indol-3-yl)maleimide, HCl

- Chemical Formula: C23H20N4O2 · HCl

- It is a cell-permeable compound .

- It is ATP-competitive, meaning it competes with ATP for binding to kinases .

Applications

This compound is a protein kinase C (PKC) inhibitor and has demonstrated inhibitory activities towards PDK1, a kinase involved in the insulin signaling pathway . It is a selective inhibitor of protein kinase C .

- Protein Kinase C Inhibition: this compound is a potent and selective inhibitor of protein kinase C with an IC50 of 26 nM .

- PDK1 Inhibition: It also shows inhibitory activity against PDK1, which is an important kinase in the insulin signaling pathway .

- ABCG2-mediated transport: this compound has been shown to inhibit ABCG2-mediated transport, which is relevant in cancer drug resistance, drug oral absorption, and stem cell biology .

- Urotensin II studies: Bisindolylmaleimide III has been used in studies involving the vasoactive peptide urotensin II. It has been found that pretreating with protein kinase C inhibitors like this compound had no effect on the response to hU-II .

Mechanism of Action

Bisindolylmaleimide III hydrochloride exerts its effects by inhibiting protein kinase C (PKC). It binds to the catalytic subunit of PKC, preventing its activation and subsequent phosphorylation of target proteins . This inhibition is competitive with ATP, meaning that this compound competes with ATP for binding to the active site of PKC . The compound also inhibits other kinases, such as protein kinase A (PKA), but at much higher concentrations .

Comparison with Similar Compounds

Similar Compounds

Bisindolylmaleimide I: Another potent PKC inhibitor with a similar structure but different selectivity and potency.

Bisindolylmaleimide X hydrochloride: A structurally similar compound that also inhibits PKC but has different pharmacological properties.

Staurosporine: A naturally occurring molecule that is structurally similar to bisindolylmaleimides but less selective for PKC.

Uniqueness

Bisindolylmaleimide III hydrochloride is unique due to its high selectivity and potency for PKC inhibition. Its ability to inhibit PKC at nanomolar concentrations makes it a valuable tool in research and potential therapeutic applications . Additionally, its cell-permeable nature allows it to be used in various in vitro and in vivo studies .

Biological Activity

Bisindolylmaleimide III hydrochloride (BIM III) is a synthetic compound that belongs to a class of bisindolylmaleimides, known primarily for their potent inhibitory effects on protein kinases, particularly protein kinase C (PKC). This article explores the biological activity of BIM III, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

BIM III is characterized by its ability to act as a reversible, ATP-competitive inhibitor of PKC with an IC₅₀ value of approximately 26 nM, indicating high potency in inhibiting this kinase . The compound's structure allows it to penetrate cellular membranes effectively, facilitating its action within the cell. The inhibition of PKC is crucial as this kinase plays significant roles in various cellular processes, including growth, differentiation, and apoptosis.

Biological Activities

-

Anti-Cancer Activity :

- BIM III has demonstrated significant anti-cancer properties by inhibiting tumor cell growth. Research indicates that it suppresses the activation of the STAT3 signaling pathway, which is often constitutively activated in many cancers . By binding to the SH2 domain of STAT3, BIM III prevents its phosphorylation and subsequent activation, leading to reduced expression of downstream target genes associated with tumor survival.

- A study highlighted that synthetic analogues of bisindolylmaleimides could induce apoptosis in cancer cells through multiple pathways, including the inhibition of PKC and modulation of Wnt/β-catenin signaling .

- Diabetes Management :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | References |

|---|---|---|

| Anti-Cancer | Inhibition of STAT3 signaling pathway | |

| Diabetes Management | Enhances insulin secretion | |

| Neuroprotection | Inhibits neuroinflammation |

Case Study: Inhibition of Tumor Growth

A notable study involved the administration of BIM III in xenograft models of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to inhibit PKC activity and disrupt downstream signaling pathways critical for tumor growth and survival .

Properties

Molecular Formula |

C23H21ClN4O2 |

|---|---|

Molecular Weight |

420.9 g/mol |

IUPAC Name |

3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride |

InChI |

InChI=1S/C23H20N4O2.ClH/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18;/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29);1H |

InChI Key |

NXIKRXJEVAWDAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.